molecular formula C11H14Cl2N2S B7886415 N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride

Cat. No.: B7886415
M. Wt: 277.2 g/mol
InChI Key: PGSQDUMVCMZTEG-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H13N2S·2HCl. It is known for its diverse biological activities and is used in various scientific research applications. The compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

N-Methyl-1-(2-phenyl-1,3-thiazol-5-YL)methanamine dihydrochloride (CAS Number: 921124-39-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂S
  • Molecular Weight : 277.22 g/mol
  • CAS Number : 921124-39-2
  • Purity : Minimum 95% .

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Notably, thiazole compounds have shown promise as antitumor agents and modulators of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the thiazole ring and the phenyl group significantly influences biological activity. For instance:

  • Electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines.
  • The methyl group at position 4 of the phenyl ring has been associated with increased activity against certain tumors .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)Reference
This compoundA431 (human epidermoid carcinoma)< 10
Analogous ThiazolesU251 (human glioblastoma)< 30

The mechanism underlying this activity often involves apoptosis induction and disruption of cellular signaling pathways.

Interaction with P-Glycoprotein

This compound has shown preferential selectivity toward P-glycoprotein compared to other ABC transporters. This interaction can enhance its efficacy by overcoming drug resistance in cancer therapies .

Case Studies

  • In Vitro Studies : A study assessed the cytotoxicity of various thiazole derivatives using MTT assays. Compounds similar to this compound exhibited promising results against multiple cancer cell lines, indicating their potential as chemotherapeutic agents .
  • In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of thiazole derivatives. For instance, compounds were administered to mice bearing tumors, resulting in reduced tumor volume and weight without significant side effects .

Properties

IUPAC Name

N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQDUMVCMZTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716628
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921124-39-2
Record name N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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